molecular formula C24H21NO6S2 B2363264 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide CAS No. 896324-02-0

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2363264
CAS No.: 896324-02-0
M. Wt: 483.55
InChI Key: PCYZDVKNTRZQBS-UHFFFAOYSA-N
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Description

This compound is a bis-sulfonamide derivative featuring a furan-2-yl moiety and a 4-phenoxybenzene substituent. Its structure combines two sulfonamide groups linked via an ethyl bridge, with one benzene ring substituted with a phenoxy group and the other with a benzenesulfonyl group.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S2/c26-32(27,21-10-5-2-6-11-21)24(23-12-7-17-30-23)18-25-33(28,29)22-15-13-20(14-16-22)31-19-8-3-1-4-9-19/h1-17,24-25H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDVKNTRZQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylsulfonyl group may produce phenylthiol derivatives.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for synthesizing potential drug candidates.

    Organic Chemistry: Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Analogues

The target compound belongs to a broader class of sulfonamide derivatives, where substituents on the benzene rings and the presence of heterocycles dictate their properties. Key analogues include:

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight (g/mol)
N-[2-(Benzenesulfonyl)-2-(Furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide F Benzenesulfonyl C₁₈H₁₆FNO₅S₂ 409.45
4-Fluoro-N-[2-(4-fluorobenzene-1-sulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide F 4-Fluorobenzenesulfonyl C₁₇H₁₄F₂NO₅S₂ 427.43
N-[2-(4-Fluorobenzene-1-sulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide H 4-Fluorobenzenesulfonyl C₁₇H₁₅FNO₅S₂ 409.43
Target Compound 4-Phenoxy Benzenesulfonyl C₂₅H₂₂NO₆S₂ ~508.57 (calculated)

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 4-phenoxy group in the target compound is bulkier and electron-donating, likely enhancing lipophilicity and π-π stacking interactions .
  • Molecular Weight : The target compound’s higher molecular weight (~508.57) compared to fluorinated analogues (~409–427 g/mol) may influence pharmacokinetic properties, such as membrane permeability.

Functional Group Diversity in Related Sulfonamides

  • Azide-Containing Analogues: N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () incorporates azide groups, enabling click chemistry applications.
  • Chlorophenyl and Methoxy Derivatives: N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide () includes a chlorophenyl group (electron-withdrawing) and a methoxy group (electron-donating). Compared to the target’s phenoxy group, methoxy is smaller and less lipophilic, suggesting divergent biological targeting .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₅S₂
  • Molecular Weight : 398.47 g/mol
  • IUPAC Name : this compound

This sulfonamide derivative combines elements from both furan and phenoxy groups, potentially contributing to its biological activity.

Research indicates that sulfonamides, including derivatives like this compound, may exert their effects through various mechanisms:

  • Calcium Channel Modulation : Studies have shown that certain sulfonamide derivatives can interact with calcium channels, affecting vascular resistance and perfusion pressure in isolated heart models. For instance, 4-(2-aminoethyl)benzenesulfonamide demonstrated significant reductions in these parameters, suggesting a possible mechanism for cardiovascular effects .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies on this aspect are still needed.

Cardiovascular Effects

A study focused on the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance utilized an isolated rat heart model. Key findings include:

  • Reduction in Perfusion Pressure : The compound significantly decreased perfusion pressure compared to controls.
  • Impact on Coronary Resistance : Similar reductions in coronary resistance were observed, indicating a potential therapeutic role in managing cardiovascular conditions.

The results suggest that this compound could be beneficial in treating conditions characterized by high vascular resistance .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary assessments indicate that:

ParameterValue
BioavailabilityHigh
MetabolismHepatic
Elimination Half-lifeModerate

These parameters suggest that the compound has favorable pharmacokinetic properties for potential therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Perfusion Pressure : This research demonstrated that specific sulfonamide derivatives could significantly alter cardiovascular dynamics, providing insights into their potential applications in treating hypertension .
  • Docking Studies : Theoretical docking studies have indicated possible interactions between the compound and calcium channel proteins, which could elucidate its mechanism of action further .

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